(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the tert-butyl ester group and the benzyl group attached to the pyrrolidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification, where the carboxylic acid group of the pyrrolidine derivative reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can yield an alcohol.
Scientific Research Applications
(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: This compound is similar in structure but has a methyl ester group instead of a tert-butyl ester group.
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: This compound has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
(S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and interaction with biological targets. The steric hindrance provided by the tert-butyl group can affect the compound’s binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)13-9-10-14(18)17(13)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWNJRTLCECMB-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441849 |
Source
|
Record name | (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90741-27-8 |
Source
|
Record name | (S)-tert-butyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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